molecular formula C8H4Cl2 B1339811 2,4-Dichloro-1-ethynylbenzene CAS No. 75717-77-0

2,4-Dichloro-1-ethynylbenzene

Cat. No.: B1339811
CAS No.: 75717-77-0
M. Wt: 171.02 g/mol
InChI Key: RMSZXRRYRZBYTC-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-ethynylbenzene is an organic compound with the molecular formula C8H4Cl2. It is characterized by the presence of two chlorine atoms and an ethynyl group attached to a benzene ring. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-1-ethynylbenzene can be synthesized through a multi-step process:

    Starting Material: The synthesis begins with 2,4-dichlorophenol.

    Formation of 2,4-Dichlorophenylmagnesium Bromide: 2,4-Dichlorophenol reacts with magnesium bromide to form 2,4-dichlorophenylmagnesium bromide.

    Formation of 2,4-Dichlorophenylacetylene: The intermediate reacts with sodium cyanide to form 2,4-dichlorophenylacetonitrile.

    Final Product: The nitrile is then treated with boric acid and sodium hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-ethynylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

    Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include various substituted benzene derivatives.

    Addition Reactions: Products include alkenes or alkynes depending on the reaction conditions.

    Oxidation Products: Products include carboxylic acids or ketones.

    Reduction Products: Products include alkanes or alcohols.

Scientific Research Applications

2,4-Dichloro-1-ethynylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its role in drug development, particularly in cancer therapy.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-dichloro-1-ethynylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic addition reactions. The compound can form intermediates that interact with various biological pathways, potentially leading to therapeutic effects .

Properties

IUPAC Name

2,4-dichloro-1-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSZXRRYRZBYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505299
Record name 2,4-Dichloro-1-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75717-77-0
Record name 2,4-Dichloro-1-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1,1-dibromo-2-(2,4-dichlorophenyl)ethene (14 g, 42.4 mmol) in THF (100 ml) at −78° C. under nitrogen was treated with butyllithium (1.6 M solution in hexane, 28 ml, 44.8 mmol). after being stirred for 1 hour at −78° C, the reaction mixture was warmed to room temperature and stirred for another hour. The reaction was quenched with water and the product was extracted with hexanes. The extract was dried over MgSO4, filtrated and concentrated in vacuo to give the product. (Corey, E. J.; Fuchs, P. L. Tetrahedron Lett. 1972, 3769)
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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